Z-Arg(Mtr)-OtBu

Description

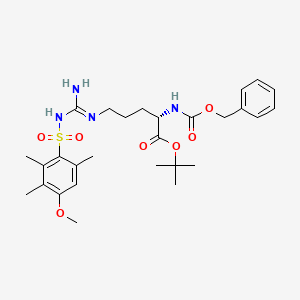

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl (2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N4O7S/c1-18-16-23(37-7)19(2)20(3)24(18)40(35,36)32-26(29)30-15-11-14-22(25(33)39-28(4,5)6)31-27(34)38-17-21-12-9-8-10-13-21/h8-10,12-13,16,22H,11,14-15,17H2,1-7H3,(H,31,34)(H3,29,30,32)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEQFKMYHIRURS-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Overview: Arginine Protecting Group Strategies in Synthetic Peptide Chemistry

Significance of Guanidino Group Protection in Peptide Synthesis

The amino acid arginine possesses a unique side chain containing a guanidino group. This group is strongly basic, with a pKa of 12.5, meaning it is protonated under most physiological conditions. mdpi.comnih.gov While this basicity is often key to the biological activity of arginine-containing peptides, it presents significant challenges during chemical synthesis. mdpi.comgoogle.com

Protection of the guanidino group is essential for several reasons:

Preventing Side Reactions: The nucleophilic nature of the unprotected guanidino group can lead to undesirable side reactions, such as deguanidination, which results in the formation of ornithine residues. ug.edu.pl Another significant side-reaction is the formation of a δ-lactam. nih.govuew.edu.ghresearchgate.net

Improving Solubility: Protecting the highly polar guanidino group enhances the solubility of the arginine derivative in the organic solvents commonly used in peptide synthesis. mdpi.comnih.gov

Facilitating Controlled Coupling: By masking the reactivity of the side chain, chemists can ensure that the peptide bond formation occurs exclusively between the desired α-amino and α-carboxyl groups of the amino acids being coupled. peptide.com

Evolution of Arginine Protecting Groups in Solution and Solid-Phase Methodologies

Historically, a variety of protecting groups have been developed for the arginine side chain. Early strategies in both solution-phase and the later-developed solid-phase peptide synthesis (SPPS) utilized groups like the nitro (NO2) and tosyl (Tos) groups. peptide.comgoogle.compeptide.com While effective to a degree, these groups often required harsh cleavage conditions, such as strong acids like liquid hydrogen fluoride (B91410) (HF), which could lead to side reactions and degradation of the peptide product. peptide.compeptide.com

The advent of the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy in SPPS, which uses milder base and acid conditions for deprotection, spurred the development of more acid-labile arginine protecting groups. researchgate.netcsic.es This led to the introduction of arylsulfonyl-based protecting groups like:

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): This group is removable with trifluoroacetic acid (TFA), often in the presence of a scavenger like thioanisole (B89551). peptide.com However, its complete removal can be difficult, especially in peptides containing multiple arginine residues. peptide.com

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): Pmc is more labile to acid than Mtr. mdpi.comnih.gov

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): This group is even more acid-labile than Pmc and is currently one of the most widely used protecting groups for arginine in Fmoc-SPPS. mdpi.comnih.govrsc.org

The development of these increasingly acid-sensitive groups reflects the ongoing effort to refine peptide synthesis methods, aiming for higher yields, greater purity, and the ability to synthesize more complex and sensitive peptides.

Principles of Orthogonal Protection in Peptide Chemistry

The concept of orthogonal protection is fundamental to the synthesis of complex molecules like peptides. jocpr.comfiveable.me It refers to the use of multiple, distinct classes of protecting groups within the same molecule, where each class can be removed by a specific chemical reaction or condition without affecting the others. researchgate.netfiveable.me

In peptide synthesis, a typical orthogonal scheme involves:

A temporary protecting group for the α-amino group of the incoming amino acid (e.g., Fmoc, which is base-labile).

Permanent or semi-permanent protecting groups for the reactive side chains of the amino acids (e.g., tBu-based groups like OtBu, which are acid-labile). researchgate.netcsic.es

A linker attaching the peptide to the solid support, which is cleaved under a different set of conditions at the end of the synthesis. peptide.com

Properties and Synthesis of Z-Arg(Mtr)-OtBu

The compound this compound is a white to off-white solid. chemicalbook.com Its structure incorporates three key protective moieties: the benzyloxycarbonyl (Z) group at the α-amino position, the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group on the guanidino side chain, and a tert-butyl ester (OtBu) at the C-terminus.

| Property | Value |

| CAS Number | 115608-60-1 |

| Molecular Formula | C28H40N4O7S |

| Molecular Weight | 576.7 g/mol |

| Storage Temperature | -15°C |

Table 1: Physicochemical Properties of this compound. Data sourced from chemicalbook.com.

The synthesis of this and similar arginine derivatives often involves the guanidinylation of ornithine precursors or the direct protection of arginine itself. mdpi.com The Z and OtBu groups provide protection for the alpha-amino and carboxyl termini respectively, while the Mtr group pacifies the reactive guanidino side chain. This fully protected arginine derivative can then be used in solution-phase peptide synthesis or for the preparation of other derivatives for solid-phase applications.

Table of Compounds

| Abbreviation / Name | Full Chemical Name |

| This compound | Nα-Benzyloxycarbonyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine tert-butyl ester |

| Arg | Arginine |

| Orn | Ornithine |

| Z | Benzyloxycarbonyl |

| Mtr | 4-methoxy-2,3,6-trimethylbenzenesulfonyl |

| OtBu | tert-butyl ester |

| Tos | Tosyl |

| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| Boc | tert-butyloxycarbonyl |

| HF | Hydrogen Fluoride |

| TFA | Trifluoroacetic acid |

| H-Arg(Mtr)-OH | Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine |

| Z-Arg(Mtr)-OH | Nα-Benzyloxycarbonyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine |

| Z-Glu-OtBu | N-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester |

| Z-Glu(OtBu)-OBzl | N-Benzyloxycarbonyl-L-glutamic acid α-benzyl ester γ-tert-butyl ester |

Synthetic Methodologies for Z Arg Mtr Otbu and Analogues

Historical Development of Z-Arg(Mtr)-OtBu Synthesis

The journey to the synthesis of this compound is rooted in the broader history of peptide chemistry and the development of protecting groups for the trifunctional amino acid arginine. Early efforts in peptide synthesis recognized the necessity of protecting the highly nucleophilic guanidino group of arginine to prevent side reactions during peptide coupling. nih.gov

Initially, protecting groups like nitro (NO₂) and tosyl (Tos) were employed for the arginine side chain in the context of Boc (tert-butoxycarbonyl) chemistry. peptide.comresearchgate.net However, these groups often required harsh cleavage conditions, such as the use of strong acids like hydrofluoric acid (HF), which could lead to undesired side reactions and peptide degradation. nih.govpeptide.com

The quest for more acid-labile protecting groups led to the development of arylsulfonyl derivatives. Yajima and his colleagues introduced the mesityl-2-sulfonyl (Mts) group, which showed improved lability over the Tos group. nih.govresearchgate.net A significant advancement came with the development of the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group by Masahiko and his team. nih.govresearchgate.net The Mtr group offered greater acid lability, allowing for its removal with trifluoroacetic acid (TFA), a reagent commonly used in modern peptide synthesis, albeit often requiring prolonged reaction times and the use of scavengers. nih.gov

The introduction of the Mtr group was a pivotal step that paved the way for its use in conjunction with other protecting groups like Z and OtBu, leading to the synthesis of versatile building blocks like this compound for use in solution-phase peptide synthesis. The compatibility of the Mtr group with the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS) was also explored, although it has been largely superseded by even more labile groups like Pmc and Pbf in this context. peptide.compeptide.comthermofisher.com

Contemporary Solution-Phase Synthesis Protocols for this compound

The synthesis of this compound in a solution-phase protocol typically involves a multi-step process starting from a suitably protected ornithine derivative or by direct guanidinylation of a protected arginine precursor. A general approach involves the following key steps:

Protection of the α-amino and carboxyl groups: The synthesis often begins with L-arginine, where the α-amino group is protected with the benzyloxycarbonyl (Z) group and the carboxyl group is esterified to form the tert-butyl ester (OtBu). This can be achieved through standard protection chemistry.

Introduction of the Mtr group: The Mtr group is then introduced onto the guanidino side chain. This is typically accomplished by reacting the Z-Arg-OtBu with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride in the presence of a base.

An alternative and efficient method for the synthesis of Nω-substituted arginines involves the guanylation of a protected ornithine derivative. ppke.hu For instance, Nα-Z-L-ornithine can be reacted with a guanidinylating reagent like ArSO₂N=C(SMe)₂ to introduce the protected guanidino group. ppke.hu

The purification of the final product, this compound, is typically achieved through chromatographic techniques to ensure high purity, which is crucial for its subsequent use in peptide synthesis.

Chemo-Enzymatic Approaches in Protected Amino Acid Synthesis (if applicable to this compound)

Chemo-enzymatic peptide synthesis (CEPS) offers a milder and more stereoselective alternative to purely chemical methods. qyaobio.com This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds under aqueous and mild conditions, often without the need for extensive side-chain protection. qyaobio.comresearchgate.net

While direct enzymatic synthesis of a complex, fully protected derivative like this compound is not a standard application, enzymes can be employed in key steps of the synthesis of its precursors or analogues. For instance, enzymes like alcalase can be used for the stereoselective hydrolysis of amino acid esters, a crucial step in preparing optically pure building blocks. researchgate.nettandfonline.com Lipases have also been utilized for the regioselective acylation of N-protected amino acids. capes.gov.br

The primary advantages of using enzymes in peptide and amino acid derivative synthesis include:

Stereospecificity: Enzymes are highly stereoselective, which helps in preventing racemization, a common side reaction in chemical synthesis. qyaobio.com

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions at or near neutral pH and room temperature, avoiding the harsh reagents and conditions often required in chemical synthesis. qyaobio.com

Reduced Need for Protecting Groups: The chemoselectivity of enzymes can sometimes eliminate the need for side-chain protection. qyaobio.com

However, the application of chemo-enzymatic methods to the synthesis of highly modified and protected amino acids like this compound is still an area of ongoing research. The substrate specificity of enzymes can be a limiting factor, and the presence of bulky protecting groups might hinder enzymatic activity.

Stereochemical Control and Racemization Prevention During this compound Synthesis

Maintaining the stereochemical integrity of the α-carbon is of paramount importance during the synthesis of amino acid derivatives and peptides. Racemization, the formation of an equal mixture of L- and D-enantiomers, can lead to the production of biologically inactive or even harmful peptides. nih.govacs.org

In the context of this compound synthesis, several factors can contribute to racemization:

Activation of the Carboxyl Group: The activation of the carboxylic acid for coupling reactions is a critical step where racemization is most likely to occur. The formation of highly reactive intermediates can facilitate the abstraction of the α-proton, leading to enolization and subsequent loss of stereochemistry. nih.gov

Base-Mediated Reactions: The use of strong bases can promote racemization by increasing the acidity of the α-proton. nih.gov

To mitigate the risk of racemization during the synthesis of this compound and its incorporation into peptides, several strategies are employed:

Use of Urethane-Based Protecting Groups: The Z (benzyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups are known to suppress racemization during coupling reactions. nih.govresearchgate.net

Coupling Reagents and Additives: The choice of coupling reagent is crucial. Reagents like carbodiimides (e.g., DCC, EDC) are often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., HOAt, OxymaPure) to suppress racemization. google.comluxembourg-bio.com These additives act by forming less reactive, but still efficient, active esters that are less prone to racemization.

Controlled Reaction Conditions: Careful control of reaction temperature and the avoidance of excess base are essential to minimize racemization. luxembourg-bio.com

Histidine and cysteine are particularly susceptible to racemization. peptide.comnih.gov While arginine is generally less prone to racemization at the α-carbon, the potential for epimerization still exists, especially under harsh reaction conditions. Therefore, adherence to established protocols for stereochemical control is critical.

Scale-Up and Process Optimization in this compound Preparation

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that necessitate process optimization. The goal is to develop a robust, efficient, and cost-effective process that consistently delivers a high-purity product. google.com

Key considerations for the scale-up and process optimization of this compound preparation include:

Reagent Selection and Cost: The cost of starting materials and reagents is a significant factor in industrial production. Optimizing the synthesis to use less expensive and readily available raw materials is crucial. nih.gov

Reaction Conditions: Optimizing reaction parameters such as temperature, concentration, and reaction time can significantly impact yield and purity. This often involves a Design of Experiments (DoE) approach to identify the optimal conditions.

Work-up and Purification: Developing efficient and scalable work-up and purification procedures is critical. This may involve moving from chromatographic purification, which can be expensive and time-consuming on a large scale, to crystallization or other precipitation-based methods.

Process Safety and Environmental Impact: Ensuring the safety of the process and minimizing its environmental footprint are paramount. This includes avoiding hazardous reagents and solvents where possible and implementing effective waste management strategies. google.com

Atom Economy: The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is an important consideration in green chemistry and process optimization. nih.gov

A reported method for the large-scale preparation of a related doubly protected arginine derivative, Nα-(9-fluorenylmethoxycarbonyl)-N G-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-arginine, achieved a total yield of 63.51% with a product content higher than 99.0%, highlighting the potential for high-yield industrial synthesis. google.com

Synthesis of Alpha-Methylated and Other Non-Proteinogenic Arginine Derivatives Utilizing Mtr Protection

The Mtr protecting group has also been utilized in the synthesis of non-proteinogenic arginine derivatives, such as α-methylated arginine. These modified amino acids are of interest for their ability to introduce conformational constraints into peptides, which can enhance their biological activity and metabolic stability.

The synthesis of α-methylated arginine derivatives can be challenging. While Fmoc-MeArg(Mtr)-OH has been used as a synthon to incorporate α-methylated arginine into peptides, the high acid stability of the Mtr group presents significant difficulties during the final deprotection step. google.com The harsh conditions required for Mtr removal can lead to side reactions and low yields, making it a less viable option for large-scale peptide synthesis. google.com

The development of on-resin α-N-methylation methods compatible with more labile protecting groups like Pbf has been a focus of research to overcome the limitations associated with the Mtr group in this context. google.com

Application of Z Arg Mtr Otbu in Advanced Peptide Synthesis Strategies

Integration into Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. peptide2.com The use of Z-Arg(Mtr)-OtBu in SPPS, while not as common as its Fmoc- or Boc-protected counterparts for stepwise chain elongation, is valuable in specific contexts, such as fragment condensation.

Coupling Reagent Selection and Optimization for Arginine Residues

The incorporation of arginine residues, particularly those with bulky side-chain protecting groups like Mtr, can present challenges in achieving efficient coupling during SPPS. The selection of an appropriate coupling reagent is critical to drive the reaction to completion and minimize side reactions.

Commonly employed coupling reagents in peptide synthesis can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. peptide2.com

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic activating agents. However, their use can lead to side reactions and the formation of insoluble byproducts. peptide2.com To mitigate these issues, they are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). peptide2.com

Phosphonium salt reagents , like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), are known for their high efficiency and are particularly useful for sterically hindered couplings. peptide.com

Aminium/uronium salt reagents , such as HBTU, TBTU, and HATU, are widely used due to their rapid activation and high coupling efficiencies. peptide2.com HATU, which forms OAt esters, is considered one of the most efficient coupling reagents, especially for difficult sequences, due to the catalytic effect of the pyridine (B92270) nitrogen in HOAt. peptide2.com

For arginine residues protected with the Mtr group, the bulky nature of this sulfonyl-based protection necessitates potent coupling reagents to ensure complete acylation. Reagents like HATU and PyBOP are often preferred for such challenging couplings. google.com The optimization of coupling conditions may involve adjusting the equivalents of the amino acid derivative and coupling reagents, as well as the reaction time and temperature.

| Reagent Class | Examples | Key Characteristics |

|---|---|---|

| Carbodiimides | DCC, DIC | Classic activators; often used with additives like HOBt or HOAt to improve efficiency and reduce side reactions. peptide2.com |

| Phosphonium Salts | PyBOP, PyAOP | Highly efficient, particularly for sterically hindered couplings. peptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Promote rapid and efficient couplings; HATU is especially effective for difficult sequences. peptide2.com |

Monitoring Coupling Efficiency and Reaction Progression in SPPS

Ensuring the completion of each coupling step is paramount for the successful synthesis of the target peptide. Several qualitative and quantitative methods are employed to monitor the progress of the acylation reaction on the solid support.

One of the most common qualitative tests is the Kaiser test (ninhydrin test) . This test detects the presence of free primary amines on the resin. A positive result (a deep blue color) indicates an incomplete coupling reaction, necessitating a recoupling step. However, the Kaiser test is not suitable for N-alkylated amino acids like proline.

For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) analysis of a small, cleaved sample of the peptide-resin can be performed. This allows for the direct observation of the desired product and any deletion sequences or byproducts, providing a clear picture of the coupling efficiency. By monitoring the reaction over time, cleavage conditions can be optimized. Real-time monitoring of both coupling and deprotection steps has also been explored in the context of aqueous solid-phase peptide synthesis. tu-darmstadt.de

Utilization in Fmoc-Based SPPS

In the standard Fmoc/tBu SPPS strategy, the temporary Nα-protecting group is the base-labile Fmoc group, while side-chain protecting groups are typically acid-labile (e.g., tBu, Trt, Pbf). peptide2.com The Z-group of this compound is not orthogonal to the standard Fmoc deprotection conditions (piperidine in DMF). Therefore, this compound is not directly used for stepwise elongation in Fmoc-SPPS.

However, it can be valuable in a fragment condensation approach. In this strategy, protected peptide fragments are synthesized separately and then coupled together on the solid phase or in solution. A fragment like this compound could be coupled to a resin-bound peptide, or a peptide containing Z-Arg(Mtr) could be synthesized in solution and then attached to a solid support. The Mtr group is compatible with the Fmoc strategy as it is stable to the mild base used for Fmoc removal but can be cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA) in the presence of scavengers. peptide.compeptide.com It is worth noting that the Mtr group is more acid-stable than the more commonly used Pmc and Pbf protecting groups for arginine. peptide.compeptide.com

Utilization in Boc-Based SPPS

The Boc/Bzl SPPS strategy employs the acid-labile Boc group for temporary Nα-protection and typically uses benzyl-based side-chain protecting groups that are removed by strong acids like anhydrous hydrogen fluoride (B91410) (HF). peptide.compeptide.com The Z-group is stable to the TFA used for Boc deprotection but can be removed by hydrogenolysis or strong acids. peptide.combachem.com The Mtr group is also stable to TFA but requires strong acidolysis for removal, similar to the conditions used for final cleavage in Boc-SPPS. peptide.comnih.gov

Therefore, this compound could potentially be integrated into a Boc-SPPS workflow, particularly for the synthesis of protected peptide fragments. The OtBu ester is labile to the TFA used for Boc deprotection, which would need to be considered in the synthetic design. peptide.com A more common application would be in a fragment condensation strategy, where a peptide fragment containing Z-Arg(Mtr) is synthesized and then coupled to a growing peptide chain in a Boc-SPPS protocol. The choice of protecting groups must be carefully orchestrated to ensure orthogonality and achieve the desired final product. peptide.com

Application in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, especially for large-scale synthesis and the preparation of peptide fragments. ug.edu.pl In this approach, all reactions are carried out in a homogenous solution, and the product is isolated and purified after each step.

This compound is well-suited for use in solution-phase synthesis. The Z-group has a long history of use in this method and is typically removed by catalytic hydrogenation. peptide.com The OtBu ester provides C-terminal protection and can be removed with mild acid, offering orthogonality with the Z-group. ug.edu.pl The Mtr group provides robust protection for the arginine side chain throughout the synthesis.

A key strategy in solution-phase synthesis is fragment condensation , where smaller, protected peptide fragments are synthesized and then coupled to form the final, larger peptide. ug.edu.pl this compound can be used as a building block in the synthesis of such fragments. For example, the OtBu group can be selectively removed to free the C-terminus for coupling with another amino acid or peptide fragment. Alternatively, the Z-group can be removed to expose the N-terminus for elongation.

Role in the Synthesis of Challenging Peptide Sequences

The synthesis of certain peptide sequences can be particularly challenging due to factors like steric hindrance, aggregation, or the presence of sensitive amino acids. The choice of protecting groups and synthetic strategy is crucial in overcoming these difficulties.

The Mtr group, while requiring strong conditions for its removal, provides very stable protection for the arginine side chain, preventing side reactions during the coupling of other residues. peptide.com This can be advantageous in the synthesis of long or complex peptides where the arginine side chain might otherwise be problematic. However, the strong acid treatment needed to cleave the Mtr group can be a drawback, especially for peptides containing sensitive residues like tryptophan or methionine. peptide.comthermofisher.com The presence of multiple arginine residues protected with Mtr can make complete deprotection difficult, sometimes requiring prolonged reaction times. peptide.comthermofisher.com

The use of this compound in fragment condensation strategies can help to circumvent some of the difficulties associated with stepwise synthesis of challenging sequences. By synthesizing and purifying smaller fragments, issues related to aggregation and cumulative coupling inefficiencies can be minimized. ub.edu The robust protection offered by the Mtr group ensures the integrity of the arginine residue during the synthesis and coupling of these fragments.

| Protecting Group | Protected Functionality | Common Cleavage Conditions | Compatibility Notes |

|---|---|---|---|

| Z (Benzyloxycarbonyl) | α-Amino | Catalytic Hydrogenation, HBr/AcOH, strong acids (e.g., HF). peptide.com | Stable to TFA and piperidine (B6355638). peptide2.compeptide.com |

| Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) | Guanidino Side Chain | Strong acids (e.g., TFA with scavengers, HF, TMSBr). peptide.com | Stable to mild base (piperidine) and mild acid (TFA for Boc removal). peptide.compeptide.com Removal can be slow. thermofisher.com |

| OtBu (tert-Butyl ester) | C-Terminus | Mild to strong acids (e.g., TFA). peptide.comug.edu.pl | Stable to base and hydrogenolysis. ug.edu.pl |

Employment in the Synthesis of Modified Peptides and Peptidomimetics

The protected amino acid derivative, this compound, serves as a crucial building block in the synthesis of complex and modified peptide structures. Its unique combination of protecting groups—the benzyloxycarbonyl (Z) group at the N-terminus, the tert-butyl (OtBu) ester at the C-terminus, and the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group on the arginine side chain—allows for its strategic incorporation into sophisticated synthetic routes, including those for cyclic peptides, radiolabeling precursors, and inverse peptide synthesis.

The incorporation of arginine residues protected with the Mtr group is a documented strategy in the solution-phase cyclization of peptides. thieme-connect.de The Mtr group is stable under the conditions required for peptide chain assembly and selective deprotection of terminal groups prior to cyclization. Research has demonstrated the use of linear precursors containing Arg(Mtr) to successfully form cyclic peptides. For instance, the linear peptide H-Arg(Mtr)-Gly-Asp(OtBu)-Lys(Z)-D-Val-OH has been cyclized to yield its cyclic counterpart. thieme-connect.de

The process often involves the preparation of a fully protected linear peptide, followed by the selective removal of N- and C-terminal protecting groups, and subsequent head-to-tail cyclization in dilute solution to favor intramolecular reaction over intermolecular polymerization. thieme-connect.de A variety of coupling reagents can be employed for the cyclization step, with diphenyl phosphorazidate (DPPA) in the presence of a mild base like sodium bicarbonate being a common choice. thieme-connect.de

One notable example is the synthesis of cyclo(-Arg(Mtr)-Gly-Asp(OtBu)-D-Tyr(tBu)-Lys(Z)-), which serves as an intermediate for more complex biomolecules. This demonstrates the utility of Arg(Mtr) in constructing constrained peptide backbones, which are valuable for their enhanced stability and receptor-binding properties. However, a significant challenge associated with this strategy is the eventual removal of the Mtr group, which requires harsh acidic conditions and a cocktail of scavengers. google.com

Table 1: Examples of Cyclic Peptides Synthesized Using Arg(Mtr)-Containing Precursors

| Cyclic Peptide Sequence | Cyclization Reagent | Yield (%) | Reference |

| c[-Arg(Mtr)-Gly-Asp(OtBu)-Lys(Z)-d-Val-] | DPPA/NaHCO₃ | 24% | thieme-connect.de |

| c[-Arg(Mtr)-Gly-Asp(OtBu)-d-Phe-Ala-] | DPPA/NaHCO₃ | 64% | thieme-connect.de |

| c[-Arg(Mtr)-Gly-Asp(OtBu)-d-Phe-Lys(Z)-] | DPPA/NaHCO₃ | 44% | thieme-connect.de |

The derivative this compound and related intermediates are instrumental in creating precursors for peptides and glycopeptides intended for radiolabeling. iaea.org These labeled biomolecules are vital tools in nuclear medicine for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Tomography (SPECT). iaea.org

A key strategy involves synthesizing a core peptide structure, such as a cyclic RGD peptide, which can then be conjugated with a sugar moiety and subsequently radiolabeled. researchgate.net For example, the cyclic peptide cyclo(-Arg(Mtr)-Gly-Asp(OtBu)-D-Tyr(tBu)-Lys-) is used as a precursor. researchgate.net This intermediate is coupled with a protected sugar amino acid, like 3-acetamido-2,6-anhydro-4,5,7-tri-O-benzyl-3-deoxy-β-D-glycero-D-gulo-heptonic acid (SAA(Bn₃)), to form a glycopeptide. researchgate.net After deprotection, this glycopeptide is ready for radiolabeling, often with iodine isotopes, for use in tumor targeting and angiogenesis imaging. researchgate.net The glycosylation of such peptides has been shown to improve their pharmacokinetic properties, such as enhancing clearance through the kidneys. researchgate.net

Table 2: Application of Arg(Mtr) Intermediates in Radiolabeling Precursors

| Precursor Compound | Resulting Precursor for Radiolabeling | Key Synthesis Step | Reference |

| cyclo(-Arg(Mtr)-Gly-Asp(OtBu)-D-Tyr(tBu)-Lys(Z)-) | cyclo(-Arg(Mtr)-Gly-Asp(OtBu)-D-Tyr(tBu)-Lys-) | Selective removal of the Z-group via hydrogenolysis. | |

| cyclo(-Arg(Mtr)-Gly-Asp(OtBu)-D-Tyr(tBu)-Lys-) | cyclo(-Arg-Gly-Asp-D-Tyr-Lys(SAA)-) | Coupling with a protected sugar amino acid (SAA) followed by deprotection. | researchgate.net |

| cyclo(-Arg-Gly-Asp-D-Tyr-Lys(SAA)-) | Radioiodinated Glycopeptide | Labeling with iodine via the Iodo-Gen method. |

This compound is also applicable in non-conventional peptide synthesis strategies, most notably in inverse, or N-to-C (N→C), solid-phase peptide synthesis. google.comgoogle.com Standard peptide synthesis proceeds from the C-terminus to the N-terminus (C→N). google.com The inverse direction offers an alternative approach for creating specific peptide sequences and peptidomimetics. google.comgoogle.com

This method relies on the availability of amino acid tert-butyl esters, where the C-terminal carboxyl group is protected. google.com The compound Arg(Mtr)-OtBu is commercially available and explicitly listed as a suitable building block for this technique. google.comgoogle.com In this synthetic scheme, an amino acid with a protected C-terminus (like Arg(Mtr)-OtBu) is anchored to a solid support, and subsequent amino acids are coupled to its free N-terminus. The tert-butyl ester (OtBu) group is stable throughout the synthesis and is removed at the final cleavage step. google.com

Table 3: Role of this compound in Inverse Peptide Synthesis

| Synthesis Method | Key Reagent | Role of Reagent | Reference |

| Inverse (N-to-C) Peptide Synthesis | Arg(Mtr)-OtBu | Provides an arginine residue with a protected C-terminus (OtBu) and side chain (Mtr), enabling chain elongation in the N-to-C direction. | google.comgoogle.com |

Use in Peptide and Glycopeptide Precursors for Radiolabeling Studies

Strategies for Minimizing Guanidinylation and Other Intra-Residue Side Reactions

The use of the Mtr protecting group for the arginine side chain is associated with several potential side reactions, particularly during the final deprotection step. The Mtr group is significantly more stable to acid than other protecting groups like Pbf or Pmc, necessitating prolonged exposure to strong acids like trifluoroacetic acid (TFA) for its removal. thermofisher.commdpi.com This harsh condition can promote unwanted modifications of sensitive amino acid residues within the peptide chain.

A primary side reaction is the sulfonation of other residues. nih.govgoogle.com During the acid-catalyzed cleavage of the Mtr group, the liberated sulfonyl moiety can act as an electrophile. This can lead to the O-sulfonation of serine and threonine residues, forming peptide sulfuric acid mono-esters as significant by-products. nih.gov Similarly, the indole (B1671886) side chain of tryptophan is susceptible to modification by the cleaved Mtr group. google.com

Several strategies have been developed to mitigate these side reactions:

Use of Scavengers: The most common strategy is the addition of a "scavenger cocktail" to the cleavage reagent. thermofisher.comnih.gov These cocktails typically contain nucleophilic species that trap the reactive carbocations and sulfonyl species generated during deprotection. Common scavengers include water, thioanisole (B89551), and ethanedithiol (EDT). google.comthermofisher.com The absence of suitable scavengers dramatically increases the yield of sulfonated side-products. nih.gov

Alternative Cleavage Reagents: To avoid issues associated with TFA, alternative cleavage reagents can be employed. Trimethylsilyl (B98337) bromide (TMSBr) has been shown to cleanly deprotect up to four Arg(Mtr) residues within 15 minutes and can suppress the formation of sulfonation by-products.

Protection of Sensitive Residues: For peptides containing highly sensitive amino acids like tryptophan, it is strongly recommended to use a derivative with its own side-chain protection, such as Fmoc-Trp(Boc)-OH. This prevents the indole nucleus from being modified during the removal of the Arg(Mtr) group.

Table 4: Common Side Reactions with Arg(Mtr) and Mitigation Strategies

| Side Reaction | Affected Residue(s) | Contributing Factor | Mitigation Strategy | Reference |

| O-Sulfonation | Serine, Threonine | Cleavage of Mtr group with TFA in the absence of scavengers. | Addition of a scavenger cocktail (e.g., water, thiols) to the cleavage mixture. | nih.gov |

| Side-chain Modification | Tryptophan | Reaction of the indole ring with the cleaved Mtr sulfonyl group or other reactive species during prolonged acid treatment. | Use of scavengers (e.g., thioanisole, EDT); protection of the tryptophan side chain (e.g., with Boc); use of alternative cleavage reagents like TMSBr. | thermofisher.comgoogle.com |

Mentioned Compounds

| Abbreviation / Name | Full Chemical Name |

| This compound | N-α-Benzyloxycarbonyl-N-ω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine tert-butyl ester |

| Z | Benzyloxycarbonyl |

| Mtr | 4-methoxy-2,3,6-trimethylbenzenesulfonyl |

| OtBu | tert-butyl ester |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl |

| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| Boc | tert-butyloxycarbonyl |

| DPPA | Diphenyl phosphorazidate |

| TFA | Trifluoroacetic acid |

| TMSBr | Trimethylsilyl bromide |

| EDT | Ethanedithiol |

| SAA(Bn₃) | 3-acetamido-2,6-anhydro-4,5,7-tri-O-benzyl-3-deoxy-β-D-glycero-D-gulo-heptonic acid |

| RGD | Arginylglycylaspartic acid |

Deprotection Chemistry of the Mtr, Z, and Otbu Groups in Z Arg Mtr Otbu and Its Derivatives

Mechanism and Kinetics of Mtr Group Removal

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is a commonly used protecting group for the guanidino function of arginine in peptide synthesis. nih.govmdpi.com Its removal, however, can be challenging and requires carefully controlled conditions to avoid side reactions and ensure complete deprotection.

Acid-Mediated Deprotection Pathways

The removal of the Mtr group is typically achieved through acid-mediated pathways, most commonly using strong acids like trifluoroacetic acid (TFA). nih.gov The Mtr group is significantly more acid-labile than the older tosyl (Tos) protecting group but less labile than more modern alternatives like Pmc or Pbf. nih.gov Complete cleavage of the Mtr group can be slow, sometimes requiring several hours of treatment with neat TFA. nih.gov The presence of multiple Arg(Mtr) residues within a peptide sequence can further prolong the necessary reaction time, extending it up to 24 hours. thermofisher.com

The mechanism of acid-mediated deprotection involves the protonation of the sulfonyl group, followed by the cleavage of the sulfur-nitrogen bond. This process generates a highly reactive cationic species from the protecting group. Stronger acids, such as trifluoromethanesulfonic acid (TFMSA) or methanesulfonic acid (MSA), can accelerate the removal of the Mtr group. nih.govgoogle.com For instance, the use of trimethylsilyl (B98337) bromide (TMSBr) in TFA has been shown to deprotect up to four Arg(Mtr) residues within 15 minutes.

| Protecting Group | Typical Deprotection Conditions | Deprotection Time | Reference |

|---|---|---|---|

| Mtr | TFA | 3-24 hours | thermofisher.com |

| Pmc | TFA | >4 hours (multiple residues) | thermofisher.com |

| Pbf | TFA | <4 hours (multiple residues) | thermofisher.com |

| TMSBr in TFA | - | 15 minutes (up to 4 Arg(Mtr) residues) |

Influence of Scavenging Agents on Mtr Deprotection Efficiency and Side Products

During the acid-mediated removal of the Mtr group, highly reactive cationic species are generated. These can lead to undesirable side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and methionine. To prevent these modifications, nucleophilic reagents known as scavengers are added to the cleavage cocktail.

Commonly used scavengers include thioanisole (B89551), 1,2-ethanedithiol (B43112) (EDT), triisopropylsilane (B1312306) (TIS), and water. peptide.com Thioanisole is known to accelerate the removal of the Mtr group in TFA. However, caution is advised as it can also cause partial removal of other protecting groups from cysteine residues. EDT is an effective scavenger but can lead to the modification of tryptophan residues with prolonged exposure. TIS is a non-odorous and effective alternative, particularly for quenching the highly stabilized cations generated during cleavage.

One significant side reaction associated with Mtr deprotection is the sulfonation of tryptophan, serine, and threonine residues. nih.gov The by-products formed during the cleavage of the Mtr group can react with the indole (B1671886) ring of tryptophan or the hydroxyl groups of serine and threonine, leading to the formation of O-sulfonated peptides. nih.gov The use of appropriate scavengers is crucial to suppress these side reactions. nih.gov For instance, using Fmoc-Trp(Boc) can eliminate the sulfonation of tryptophan. The choice and concentration of scavengers need to be carefully optimized to balance deprotection efficiency with the minimization of side products.

Strategies for Z-Group (Benzyloxycarbonyl) Deprotection

The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for the α-amino function in peptide synthesis, introduced by Bergmann and Zervas. wikipedia.org Its removal is most commonly and mildly achieved through catalytic hydrogenolysis. highfine.commasterorganicchemistry.com This method typically employs a palladium-based catalyst, such as palladium on charcoal (Pd/C), and a hydrogen source like hydrogen gas, cyclohexadiene, or ammonium (B1175870) formate. highfine.com The reaction proceeds at room temperature and pressure, yielding the free amine after the spontaneous decarboxylation of the resulting carbamic acid. wikipedia.orghighfine.com

Alternatively, the Z-group can be cleaved by strong acids like HBr or TMSI, or by reduction with sodium in liquid ammonia. highfine.com These harsher conditions are generally reserved for cases where catalytic hydrogenolysis is incompatible with other functional groups in the molecule, such as thioethers or olefins, which can poison the catalyst. highfine.com A "push-pull" mechanism has been described for the cleavage of the Z-group using thioanisole in TFA, where the hard acid (H+) protonates the carbonyl oxygen and the soft nucleophile (sulfur of thioanisole) attacks the benzyl (B1604629) carbon. rsc.org

Methodologies for OtBu (tert-Butyl Ester) Deprotection

The tert-butyl (OtBu) ester is a common protecting group for the C-terminal carboxyl group. It is stable to a wide range of nucleophiles and basic conditions but is readily cleaved by acids. thieme-connect.de

The standard method for OtBu deprotection is treatment with trifluoroacetic acid (TFA), often in a mixture with dichloromethane (B109758) (DCM). rsc.orgorgsyn.org For instance, a 1:1 mixture of TFA and DCM for 5 hours at room temperature is a typical procedure. rsc.org The acid-catalyzed removal of the OtBu group proceeds via the formation of a stable tert-butyl cation, which is then quenched. nih.gov

Milder and more selective methods for OtBu deprotection have also been developed. Aqueous phosphoric acid provides an environmentally benign option that tolerates other acid-sensitive groups like Cbz carbamates. organic-chemistry.orgorganic-chemistry.org Another mild method involves the use of the tris-4-bromophenylamminium radical cation (magic blue) in combination with triethylsilane. organic-chemistry.orgacs.org This catalytic system facilitates the cleavage of the C-O bond under neutral conditions. acs.org For substrates sensitive to strong acids, cleavage can also be achieved using silica (B1680970) gel in refluxing toluene (B28343) or with Lewis acids like ZnBr2, although the latter may also cleave other acid-labile groups like Boc. manchester.ac.ukresearchgate.net Enzymatic hydrolysis using proteases like subtilisin has also been explored for the selective cleavage of C-terminal tert-butyl esters. google.com

Solvent Effects and Reaction Condition Optimization in Deprotection

The choice of solvent and the optimization of reaction conditions are critical for achieving efficient and clean deprotection. The solvent must be able to dissolve the peptide and reagents, and in the context of solid-phase peptide synthesis (SPPS), effectively swell the resin support. acs.org

For acid-mediated deprotection reactions, dichloromethane (DCM) is a common co-solvent with TFA, helping to solvate the peptide and resin. rsc.org However, residual basic solvents from previous steps, such as dimethylformamide (DMF), can inhibit the acidolysis and must be thoroughly washed away. The polarity of the solvent can also influence reaction rates; for example, the removal of the Fmoc group is faster in polar solvents like DMF compared to less polar ones like DCM. researchgate.net

Optimizing reaction conditions involves balancing deprotection efficiency with the suppression of side reactions. For Mtr deprotection, this means selecting a combination of acid strength, reaction time, and scavengers that ensures complete cleavage without causing significant modification of sensitive residues. Monitoring the reaction by HPLC is a valuable tool for optimizing these conditions, especially when multiple Arg(Mtr) residues are present. For OtBu deprotection, while strong acids are effective, milder conditions using reagents like aqueous phosphoric acid or catalytic systems can be advantageous for complex or sensitive peptides. organic-chemistry.orgorganic-chemistry.org The use of microwave irradiation has also been shown to accelerate deprotection reactions. researchgate.net

| Protecting Group | Reagent | Conditions | Reference |

|---|---|---|---|

| Mtr | TFA, scavengers | Room temperature, 3-24 h | thermofisher.com |

| Z (Cbz) | H₂, Pd/C | Room temperature, atmospheric pressure | highfine.commasterorganicchemistry.com |

| OtBu | TFA/DCM (1:1) | Room temperature, ~5 h | rsc.org |

| OtBu | Aqueous H₃PO₄ | - | organic-chemistry.orgorganic-chemistry.org |

Challenges and Side Reactions Associated with Mtr Protection in Peptide Elongation and Cleavage

Issues of Incomplete Mtr Deprotection

A significant challenge associated with the Mtr protecting group is its resistance to cleavage under standard acidic conditions. sigmaaldrich.com The Mtr group is less acid-labile compared to other sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). peptide.com Complete removal of the Mtr group often requires prolonged exposure to strong acids, such as trifluoroacetic acid (TFA), with reaction times ranging from 3 to 6 hours. sigmaaldrich.com

When a peptide contains multiple Arg(Mtr) residues, the deprotection can be even more challenging, sometimes necessitating reaction times of up to 24 hours for complete removal. sigmaaldrich.com Such extended cleavage times can lead to the degradation of the desired peptide, particularly if sensitive amino acids are present. sigmaaldrich.com Incomplete deprotection results in the final peptide product being contaminated with Mtr-containing impurities, which can be difficult to separate during purification due to their similar properties to the target peptide. thermofisher.com This necessitates a careful balance between achieving complete deprotection and minimizing peptide degradation.

| Protecting Group | Relative Acid Lability | Typical Deprotection Time (TFA) | Reference(s) |

| Mtr | Less Labile | 3-24 hours | sigmaaldrich.compeptide.com |

| Pmc | More Labile than Mtr | < 4 hours | peptide.comthermofisher.com |

| Pbf | Most Labile | < 4 hours (typically 2 hours) | peptide.comthermofisher.com |

Sulfonation of Sensitive Amino Acid Residues by Mtr Cleavage Products

During the acidic cleavage of the Mtr group, reactive cationic species are generated. These byproducts can lead to the sulfonation of electron-rich, sensitive amino acid residues within the peptide chain, such as tryptophan, tyrosine, and methionine. sigmaaldrich.comresearchgate.net

The indole (B1671886) ring of tryptophan is particularly susceptible to modification by the sulfonyl-containing byproducts generated from Mtr cleavage. sigmaaldrich.compeptide.com This results in the formation of sulfonated tryptophan residues, a significant side reaction that can be difficult to prevent. sigmaaldrich.com Similarly, the phenolic side chain of tyrosine and the thioether of methionine can also be targeted by these reactive species. O-sulfonation of serine and threonine residues has also been reported as a side reaction during the removal of Mtr and Pmc protecting groups in the absence of appropriate scavengers. nih.gov This sulfonation leads to impurities that are often challenging to remove through standard purification techniques, impacting the final purity of the peptide. researchgate.netresearchgate.net

To minimize the sulfonation of sensitive amino acid residues, various scavenger cocktails are added to the cleavage mixture. sigmaaldrich.com Scavengers are molecules that can trap the reactive cationic species generated during Mtr deprotection before they can react with the peptide.

Commonly used scavengers include:

Thioanisole (B89551) and Thiocresol : A mixture of thioanisole and thiocresol has been found to be effective in suppressing the sulfonation of arginine residues. researchgate.net

1,2-Ethanedithiol (B43112) (EDT) : EDT is a frequently used scavenger. However, prolonged exposure of tryptophan-containing peptides to EDT in TFA can lead to other modifications, such as dithioketal formation. sigmaaldrich.com

Water : The addition of water to the cleavage cocktail has been shown to be an essential scavenger that can help avoid many by-products. thermofisher.com

Triisopropylsilane (B1312306) (TIS) : TIS is another common scavenger used to capture reactive cations. peptide.com

Phenol : Often included in scavenger cocktails to protect tyrosine residues. peptide.com

The use of a protected tryptophan derivative, such as Fmoc-Trp(Boc)-OH, is strongly recommended when synthesizing peptides containing both tryptophan and Arg(Mtr). sigmaaldrich.com The Boc group on the tryptophan indole nitrogen helps to prevent its sulfonation during Mtr cleavage. sigmaaldrich.com An alternative cleavage method using trimethylsilyl (B98337) bromide (TMSBr) has been shown to cleanly deprotect multiple Arg(Mtr) residues in a much shorter time (15 minutes) and completely suppress sulfonation by-products, even with unprotected tryptophan. sigmaaldrich.com

| Mitigation Strategy | Target Side Reaction | Mechanism | Reference(s) |

| Scavenger Cocktails (e.g., thioanisole, EDT, TIS) | Sulfonation of Trp, Tyr, Met | Trap reactive cationic cleavage byproducts | sigmaaldrich.comresearchgate.netpeptide.com |

| Fmoc-Trp(Boc)-OH | Tryptophan Sulfonation | Protects the indole ring from electrophilic attack | sigmaaldrich.com |

| TMSBr Cleavage | Sulfonation | Provides rapid and clean deprotection | sigmaaldrich.com |

Rearrangement and Alkylation Side Reactions During Deprotection

The highly acidic conditions required for Mtr group removal can promote other side reactions beyond sulfonation. The carbocations generated from the cleavage of the Mtr group, as well as those from other acid-labile protecting groups like tert-butyl (tBu), can cause alkylation of sensitive residues. sigmaaldrich.compeptide.com

Tryptophan, methionine, and cysteine are particularly susceptible to alkylation by these cationic species. sigmaaldrich.com For instance, the t-butyl cation can react with the indole ring of tryptophan or the thioether of methionine. sigmaaldrich.compeptide.com This can lead to modified peptide products and, in the case of methionine, can even result in fragmentation of the peptide chain. sigmaaldrich.com The Pmc protecting group, while more labile than Mtr, also has a tendency to reattach or alkylate sensitive residues upon cleavage. thermofisher.com The use of effective scavengers is crucial to suppress these alkylation side reactions. sigmaaldrich.com

Formation of δ-Lactam during Arginine Coupling

A significant side reaction that can occur during the coupling step of an arginine residue, such as Z-Arg(Mtr)-OtBu, is the formation of a δ-lactam. mdpi.comresearchgate.net This intramolecular cyclization happens when the activated carboxylic acid of the arginine derivative reacts with its own side-chain guanidino group. rsc.org

Comparative Analysis of Mtr with Other Arginine Protecting Groups

Comparison with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

The Pbf group is widely regarded as a superior alternative to Mtr for arginine protection in Fmoc-based SPPS. peptide.comthermofisher.com The primary advantage of Pbf lies in its significantly increased acid lability. The five-membered furan (B31954) ring in the Pbf structure contributes to its easier cleavage under acidic conditions compared to the six-membered ring of other protecting groups. nih.gov

Deprotection of Arg(Pbf) is considerably faster than that of Arg(Mtr). thermofisher.com While peptides containing multiple Arg(Mtr) residues may necessitate deprotection times of up to 12 hours, the same peptides with Arg(Pbf) can often be fully deprotected in under 4 hours, with 2 hours being a typical duration. thermofisher.com This accelerated cleavage minimizes the exposure of the peptide to harsh acidic conditions, thereby reducing the risk of acid-catalyzed side reactions such as oxidation and alkylation, particularly of sensitive residues like tryptophan and methionine. thermofisher.comsigmaaldrich.com

Comparison with Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl)

The Pmc protecting group represents an improvement over Mtr in terms of acid lability, though it is generally considered less labile than Pbf. peptide.comnih.gov The development of Pmc was a significant step forward from Mtr, offering faster deprotection times, which is particularly beneficial for peptides containing multiple arginine residues. peptide.comnih.gov The structural difference, where the methoxy (B1213986) group of Mtr is incorporated into a cyclic ether in Pmc, contributes to its enhanced lability. nih.gov

However, complete removal of Pmc can still be challenging, especially in peptides with several arginine residues, sometimes requiring more than 4 hours of cleavage time. thermofisher.com Like Mtr, the cleaved Pmc group can be difficult to scavenge and has a propensity to alkylate sensitive residues, a problem that is less pronounced with the more easily scavenged Pbf group. thermofisher.comthermofisher.com The relative deprotection rates generally follow the order: Pbf > Pmc > Mtr. peptide.com

Comparison with Tosyl, Mesityl-2-sulfonyl (Mts), and Other Sulfonyl-Based Protecting Groups

The tosyl (Tos) and mesityl-2-sulfonyl (Mts) groups are other sulfonyl-based protecting groups for arginine, primarily employed in Boc-based SPPS. peptide.comnih.gov Both are significantly more resistant to acidolysis than Mtr, Pmc, or Pbf.

The Tos group is very stable and requires strong acid cleavage conditions, typically anhydrous hydrogen fluoride (B91410) (HF). peptide.comnih.gov While effective, the harshness of HF can lead to various side reactions. peptide.com The Mts group is more acid-labile than Tos but still requires strong acids like 1 M trifluoromethanesulfonic acid (TFMSA) or methanesulfonic acid (MeSO3H) in trifluoroacetic acid (TFA) for removal; it is not cleaved by HF. nih.gov

The acid lability of these sulfonyl-based groups follows the general trend: Pbf > Pmc > Mtr > Mts > Tos. peptide.com This hierarchy underscores the evolution of arginine protecting groups towards milder deprotection conditions compatible with the Fmoc/tBu strategy. The development of Mtr was a notable advancement over Tos and Mts, allowing for cleavage with TFA, albeit often requiring extended reaction times. nih.gov

Evaluation of Acid Lability and Orthogonal Protection Profiles

The concept of orthogonality is central to modern peptide synthesis, allowing for the selective removal of different protecting groups under distinct chemical conditions. researchgate.netiris-biotech.de The Z (benzyloxycarbonyl) group on the N-terminus and the OtBu (tert-butyl ester) on the C-terminus of Z-Arg(Mtr)-OtBu exemplify this principle. The Z group is typically removed by catalytic hydrogenolysis, while the OtBu and Mtr groups are cleaved under acidic conditions. peptide.comresearchgate.net

The Mtr group exhibits lower acid lability compared to Pbf and Pmc, requiring more stringent deprotection conditions, such as prolonged treatment with TFA, often in the presence of scavengers like thioanisole (B89551). peptide.comsigmaaldrich.com In some cases, hard-acid deprotection with reagents like trimethylsilyl (B98337) bromide may be necessary to ensure complete removal of Mtr, especially in multi-arginine peptides. nih.gov This reduced lability can compromise the orthogonality of the protection scheme, as the extended acid exposure may lead to the partial removal of other, more acid-sensitive protecting groups or modification of the peptide backbone. sigmaaldrich.com

The Pbf group, with its high acid lability, aligns well with the standard TFA cleavage conditions used in Fmoc/tBu synthesis, allowing for efficient and clean deprotection. thermofisher.com This makes it a more "orthogonal" choice in this context compared to Mtr.

Table 1: Comparative Acid Lability of Arginine Protecting Groups

| Protecting Group | Relative Acid Lability | Typical Cleavage Conditions |

|---|---|---|

| Pbf | Highest | TFA, 1-4 hours |

| Pmc | High | TFA, >4 hours for multiple Arg |

| Mtr | Moderate | TFA with scavengers, prolonged time (up to 12 hours) |

| Mts | Low | Strong acids (e.g., TFMSA, MeSO3H) |

| Tos | Lowest | Anhydrous HF |

Assessment of Reactivity and Stability in Diverse Synthetic Contexts

The stability of the protecting group throughout the various steps of peptide synthesis is as crucial as its lability during the final cleavage. The Mtr group is stable under the basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) in DMF), a prerequisite for its use in Fmoc/tBu SPPS. peptide.com

However, the reactivity of the cleaved protecting group and its byproducts is a significant concern. The sulfonyl species generated during the acidic deprotection of Mtr, Pmc, and Pbf can react with the indole (B1671886) side chain of tryptophan residues, a side reaction known as sulfonation. google.com While scavengers are employed to mitigate this, the less labile nature of Mtr and the consequently longer exposure to acidic conditions can exacerbate this issue. thermofisher.comsigmaaldrich.com The use of Boc protection on the tryptophan indole ring can help prevent this side reaction. researchgate.netug.edu.pl

In solution-phase synthesis, the choice of protecting groups can influence the solubility and handling of peptide fragments. The this compound derivative is a protected building block suitable for such applications. chemicalbook.com The stability of the Mtr group to conditions other than strong acidolysis allows for its use in the synthesis of protected peptide fragments that can be later deprotected and coupled. peptide.com

The stability of the protected amino acid derivative itself is also a factor. For instance, some arginine derivatives with other protecting groups have shown limited stability in common solvents like DMF over time. nih.gov While specific stability data for this compound in solution is not extensively detailed in the provided context, the general stability of the Mtr group under non-acidic conditions is well-established. peptide.com

Table 2: Chemical Compound Names

| Abbreviation | Full Chemical Name |

|---|---|

| This compound | N-alpha-Benzyloxycarbonyl-N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine tert-butyl ester |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl |

| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl |

| Tos | Tosyl (4-toluenesulfonyl) |

| Mts | Mesityl-2-sulfonyl |

| Mtr | 4-methoxy-2,3,6-trimethylbenzenesulfonyl |

| Z | Benzyloxycarbonyl |

| OtBu | tert-butyl ester |

| Boc | tert-butoxycarbonyl |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| TFA | Trifluoroacetic acid |

| HF | Hydrogen fluoride |

| TFMSA | Trifluoromethanesulfonic acid |

| MeSO3H | Methanesulfonic acid |

| DMF | Dimethylformamide |

Advanced Methodological Considerations and Derivatization Strategies

Synthesis of Arginine Analogues and Mimics from Z-Arg(Mtr)-OtBu Building Blocks

The this compound scaffold is an invaluable starting point for the synthesis of non-proteinogenic arginine analogues and guanidino-group-containing mimics. The protected nature of the core amino acid allows for chemical transformations that would be incompatible with the free amino acid.

One common strategy involves the conversion of other amino acid side chains into guanidinylated structures. For example, the side-chain amino group of an ornithine or lysine (B10760008) derivative can be guanidinylated using reagents derived from S-methylisothiourea that carry the Mtr protecting group. thieme-connect.de This approach allows for the incorporation of arginine analogues with varying backbone or side-chain lengths into a peptide sequence.

Furthermore, the core structure of this compound can be chemically modified to create novel side-chain architectures. The protected guanidino group is stable to a range of reaction conditions, permitting modifications elsewhere in the molecule. After the desired chemical alterations, the protecting groups can be removed to yield the final arginine analogue. These analogues are crucial for structure-activity relationship (SAR) studies, where researchers aim to understand the role of the guanidinium (B1211019) group's basicity, geometry, and hydrogen-bonding capacity in biological recognition processes. The synthesis of such analogues is instrumental in developing enzyme inhibitors, receptor agonists or antagonists, and novel antimicrobial peptides.

Role in Convergent and Segment Coupling Strategies in Peptide Synthesis

In convergent or segment-based peptide synthesis, pre-synthesized peptide fragments are coupled together in solution or on a solid support to create a larger polypeptide. This approach is often more efficient than linear stepwise synthesis for long peptides, but it presents its own set of challenges, such as the solubility of protected fragments and the risk of epimerization at the C-terminus of the activating fragment. peptide.comlsu.edu

This compound is a useful building block for preparing protected peptide fragments intended for segment coupling. The Z group at the N-terminus and the OtBu ester at the C-terminus provide orthogonal protection to the commonly used Fmoc/tBu strategy in SPPS. A peptide fragment can be synthesized and then have its terminal protecting groups selectively removed to allow for coupling with another fragment.

For example, a fragment with a C-terminal Arg(Mtr) can be prepared. The OtBu group can be cleaved to reveal a free carboxylic acid, which is then activated for coupling to the N-terminus of another peptide segment. The Mtr group on the arginine side chain remains in place during this coupling reaction, preventing side reactions involving the guanidino group. peptide.com The stability of the Mtr group is advantageous here, as it withstands the conditions of fragment coupling, which can sometimes be more demanding than those of single amino acid additions. lsu.edu The use of coupling reagents like COMU has been shown to be effective in segment coupling strategies, compatible with various protecting groups including Z and Boc. csic.es

The properties of the protected arginine derivative can also influence the solubility of the peptide fragment, a critical factor in the success of solution-phase segment coupling. The bulky and relatively hydrophobic protecting groups can sometimes enhance solubility in organic solvents used for coupling reactions.

Development of Novel Arginine-Containing Scaffolds and Chemical Libraries

The creation of chemical libraries is a cornerstone of modern drug discovery and chemical biology, allowing for the high-throughput screening of compounds for biological activity. This compound and similar protected arginine derivatives are fundamental to the construction of peptide-based and peptidomimetic libraries that feature the guanidinium group, a common motif in biologically active molecules.

In combinatorial chemistry, this compound can be incorporated into a variety of molecular scaffolds. These scaffolds can then be further diversified by adding different chemical moieties at various positions. The orthogonal protecting groups of this compound allow for a branched synthetic approach, where different parts of the molecule can be built up independently before the final deprotection.

For example, a library of small molecules could be built on a core scaffold that includes the Arg(Mtr) side chain. The library could be generated by varying other substituents on the scaffold. After the library is synthesized, the Mtr group can be removed to unmask the guanidinium group, which is often crucial for the biological activity being investigated. This approach has been used to develop libraries of compounds for screening against proteases, kinases, and other enzymes that recognize arginine-containing substrates. The development of DNA-encoded chemical libraries (DECLs) also relies on robust peptide synthesis methodologies, where challenging residues like arginine require specific protection strategies to be successfully incorporated. acs.org The use of Mtr-protected arginine is a viable, though sometimes challenging, option in these advanced library synthesis platforms. acs.org

Advanced Analytical Methodologies for Research and Characterization in Peptide Chemistry

Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in peptide chemistry for both monitoring the progress of coupling and deprotection steps and for assessing the purity of the final peptide products. karger.comresearchgate.net In the context of synthesizing peptides containing Z-Arg(Mtr)-OtBu, Reverse-Phase HPLC (RP-HPLC) is particularly powerful. iaea.org

Reaction Monitoring: During solid-phase peptide synthesis (SPPS), small aliquots of the resin can be cleaved and the resulting crude peptide analyzed by RP-HPLC to check for the completeness of the previous coupling or deprotection step. peptide.com For instance, after coupling a new amino acid to the deprotected N-terminus of an arginine residue that was initially protected as this compound, RP-HPLC can distinguish between the starting material, the desired product, and any potential side products. The retention time of the peptide will shift predictably with the addition of each amino acid, allowing for a clear assessment of the reaction's success. Incomplete reactions would be evident by the presence of a peak corresponding to the unreacted peptide.

Purity Assessment: Following the completion of peptide synthesis and cleavage from the resin, RP-HPLC is the primary method for determining the purity of the crude product. iaea.org The chromatogram provides a quantitative measure of the target peptide relative to impurities. These impurities can arise from several sources, including incomplete deprotection of the Mtr or OtBu groups, side reactions, or the presence of deletion sequences (peptides missing one or more amino acids). The high resolving power of modern HPLC columns allows for the separation of peptides that differ by even a single amino acid or protecting group. For example, the successful removal of the Mtr group, which can be notoriously slow to cleave, can be effectively monitored by observing the disappearance of the Mtr-containing peptide peak and the appearance of the fully deprotected peptide peak.

To achieve optimal separation, various chromatographic conditions can be manipulated. A typical RP-HPLC setup for analyzing peptides containing derivatives of this compound would utilize a C18 column with a gradient elution system.

Table 1: Example RP-HPLC Gradient for Purity Analysis of a Crude Peptide

| Time (minutes) | % Solvent A (e.g., 0.1% TFA in Water) | % Solvent B (e.g., 0.1% TFA in Acetonitrile) |

| 0 | 95 | 5 |

| 30 | 5 | 95 |

| 35 | 5 | 95 |

| 40 | 95 | 5 |

| 45 | 95 | 5 |

This interactive table illustrates a common gradient used for separating peptides. The increasing concentration of the organic solvent (Solvent B) elutes peptides from the column based on their hydrophobicity.

Spectroscopic Approaches for Structural Elucidation of Intermediates and Reaction Mechanisms

While chromatography is excellent for separation and quantification, spectroscopic methods are essential for elucidating the detailed chemical structures of intermediates and understanding reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H and 13C NMR, provides invaluable information about the covalent structure and conformation of peptides and their precursors. nih.gov For a molecule like this compound, NMR can confirm the presence and integrity of the various protecting groups. For example, the characteristic signals of the aromatic protons of the Z and Mtr groups, as well as the singlet for the nine equivalent protons of the OtBu group, are readily identifiable in the 1H NMR spectrum. nih.gov

During a peptide synthesis, NMR can be used to characterize isolated intermediates. For instance, if a coupling reaction with this compound is suspected to have formed a side product, isolating that product and analyzing it by 2D NMR techniques (like COSY and HSQC) can help to determine its exact structure. This is crucial for understanding and mitigating side reactions. In the synthesis of complex cyclic peptides, 1H NMR analysis can reveal the presence of different conformations or rotamers in solution. core.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. nih.gov In the context of reactions involving this compound, IR can monitor the disappearance of the carbamate (B1207046) C=O stretch of the Z group upon deprotection or the appearance of a new amide bond C=O stretch after a successful coupling reaction.

Advanced Mass Spectrometry for Elucidating Reaction Pathways and Byproducts

Mass spectrometry (MS) is a cornerstone of peptide analysis due to its high sensitivity and ability to provide precise molecular weight information. researchgate.net Advanced MS techniques are particularly adept at identifying byproducts and elucidating reaction pathways.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): These soft ionization techniques allow for the analysis of large, non-volatile molecules like peptides without significant fragmentation. researchgate.net ESI-MS is often coupled with HPLC (LC-MS), providing mass information for each peak separated by the chromatograph. researchgate.net This is extremely powerful for identifying byproducts in a crude reaction mixture. For example, if a side reaction leads to the loss of a protecting group or the modification of an amino acid side chain, the resulting mass change can be readily detected by LC-MS. nih.gov

Tandem Mass Spectrometry (MS/MS): MS/MS takes this a step further by isolating a specific ion (a "precursor" ion) and then fragmenting it to produce a series of "product" ions. The fragmentation pattern provides sequence information and can pinpoint the location of modifications. For instance, if a peptide containing Arg(Mtr) shows an unexpected mass, MS/MS can determine if the modification is on the arginine side chain or elsewhere in the peptide. This is critical for troubleshooting difficult syntheses and understanding unexpected reaction pathways.

Table 2: Common Byproducts in Peptides Synthesized with this compound and their Detection by Mass Spectrometry

| Byproduct | Description | Expected Mass Difference from Target Peptide |

| Incomplete Mtr deprotection | The Mtr group remains on the arginine side chain. | +284.4 Da (C11H16O3S) |

| Incomplete OtBu deprotection | The tert-butyl ester remains at the C-terminus. | +56.1 Da (C4H8) |

| Deletion sequence | A peptide missing one or more amino acid residues. | Mass will be lower by the mass of the missing residue(s). |

| Aspartimide formation | If Asp is present, it can form a cyclic imide during Fmoc deprotection. | -18.0 Da (loss of H2O) |

This interactive table highlights potential byproducts and how their presence can be inferred from mass spectrometry data.

Quantitative Analytical Methods for Reaction Kinetics and Efficiency Studies

Understanding the kinetics and efficiency of peptide coupling and deprotection reactions is crucial for optimizing synthesis protocols.

Quantitative HPLC (qHPLC): By using an internal standard and creating a calibration curve, HPLC can be used for quantitative analysis. karger.com To study the kinetics of a coupling reaction involving this compound, aliquots can be taken from the reaction mixture at different time points, quenched, and analyzed by qHPLC. This allows for the determination of the rate of disappearance of the starting materials and the rate of appearance of the product, from which reaction rate constants can be calculated. Similarly, the efficiency of a deprotection step, such as the removal of the Mtr group under different acidic conditions, can be quantitatively compared.

Quantitative NMR (qNMR): qNMR is another powerful technique for kinetic studies. By integrating the signals of specific protons belonging to the reactants and products, their relative concentrations can be determined over time. This method is non-destructive and can provide detailed mechanistic insights. For example, the rate of cleavage of the OtBu group can be followed by monitoring the decrease in the intensity of the tert-butyl proton signal and the concomitant appearance of signals corresponding to the free carboxylic acid.

Table 3: Comparison of Quantitative Methods for Kinetic Studies

| Method | Advantages | Disadvantages |

| Quantitative HPLC | High sensitivity and resolution, well-established methodology. | Requires calibration curves, can be destructive to the sample. |

| Quantitative NMR | Non-destructive, provides rich structural information, no calibration needed for relative quantification. | Lower sensitivity than HPLC, requires higher sample concentrations. |

This interactive table summarizes the key strengths and weaknesses of qHPLC and qNMR for studying reaction kinetics.

Q & A

Basic: What synthetic strategies are recommended for optimizing the purity of Z-Arg(Mtr)-OtBu in peptide synthesis?

Answer:

To ensure high purity, employ orthogonal protection schemes for the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) and Z (benzyloxycarbonyl) groups. Use tert-butyl (OtBu) esters for carboxyl protection due to their stability under acidic conditions . Monitor reaction progress via HPLC with UV detection (λ = 220–280 nm) to track deprotection intermediates. For purification, combine flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from dichloromethane/hexane mixtures. Confirm purity using mass spectrometry (ESI-MS) and (e.g., δ 1.4 ppm for OtBu protons) .

Basic: How can researchers verify the structural integrity of this compound during solid-phase peptide synthesis (SPPS)?

Answer:

Use FT-IR spectroscopy to confirm the presence of sulfonamide (Mtr) groups (peaks at 1320–1250 cm) and tert-butyl esters (C=O stretch at 1720 cm). For crystallographic validation, employ single-crystal X-ray diffraction (SHELX programs for refinement ). Cross-validate with data (e.g., δ 80–85 ppm for OtBu carbons) .

Advanced: How should researchers resolve contradictions in NMR data for this compound under varying solvent conditions?

Answer:

Discrepancies in chemical shifts (e.g., Mtr sulfonyl protons) may arise from solvent polarity or hydrogen bonding. Perform NMR titrations in deuterated solvents (DMSO-d, CDCl) to assess solvent-dependent conformational changes. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model solvent effects on paramagnetic shifts . Compare experimental and computed shifts (R > 0.95 for validation) .

Advanced: What experimental design considerations are critical for studying the stability of the Mtr group in this compound under acidic conditions?

Answer:

The Mtr group is acid-labile; design kinetic studies using trifluoroacetic acid (TFA) at controlled concentrations (0.1–5% v/v) and temperatures (0–25°C). Monitor degradation via LC-MS and quantify intermediates (e.g., desulfonylated products) using calibration curves. Employ Arrhenius plots to model activation energy () and predict shelf-life under storage conditions .